5-(1-Aminopropyl)-N-isopropyl-3-methylpyridin-2-amine 5-(1-Aminopropyl)-N-isopropyl-3-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17447431
InChI: InChI=1S/C12H21N3/c1-5-11(13)10-6-9(4)12(14-7-10)15-8(2)3/h6-8,11H,5,13H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol

5-(1-Aminopropyl)-N-isopropyl-3-methylpyridin-2-amine

CAS No.:

Cat. No.: VC17447431

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Aminopropyl)-N-isopropyl-3-methylpyridin-2-amine -

Specification

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
IUPAC Name 5-(1-aminopropyl)-3-methyl-N-propan-2-ylpyridin-2-amine
Standard InChI InChI=1S/C12H21N3/c1-5-11(13)10-6-9(4)12(14-7-10)15-8(2)3/h6-8,11H,5,13H2,1-4H3,(H,14,15)
Standard InChI Key IFGOPPMBNCLIPL-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CN=C(C(=C1)C)NC(C)C)N

Introduction

Chemical Identity and Structural Features

5-(1-Aminopropyl)-N-isopropyl-3-methylpyridin-2-amine (IUPAC name: 5-[(1-aminopropyl)methyl]-N-(propan-2-yl)-3-methylpyridin-2-amine) is a trisubstituted pyridine derivative characterized by:

  • A pyridine core with substitutions at positions 2, 3, and 5.

  • N-isopropyl amine at position 2.

  • Methyl group at position 3.

  • 1-Aminopropyl chain at position 5.

The compound’s structure confers both lipophilic (methyl, isopropyl) and hydrophilic (primary amine) properties, making it suitable for interactions with biological targets such as enzymes or receptors .

Synthesis and Optimization Strategies

Table 1: Hypothetical Synthesis Steps Based on Patent US5332824A

StepReactionReagents/ConditionsPurpose
1Nitration of 3-methylpyridineHNO₃/H₂SO₄, 50–70°CIntroduce nitro group at position 5
2Reduction to 5-amino-3-methylpyridineH₂/Pd-C, ethanol, RTConvert nitro to amine
3Alkylation with 1-bromopropaneK₂CO₃, DMF, 80°CIntroduce propyl chain at position 5
4N-IsopropylationIsopropyl bromide, NaH, THF, 60°CAttach isopropyl group to position 2 amine

Critical Notes:

  • Step 3 may require protecting group strategies to avoid over-alkylation .

  • Final purification likely involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValue/MethodSource Inference
Molecular Weight223.33 g/molCalculated
Melting Point110–115°C (estimated)Analog data
Solubility>10 mg/mL in DMSO, ethanol; <1 mg/mL in waterLogP ≈ 2.1 (Predicted)
pKa (amine)~9.5 (aliphatic amine)Structural analogy

Stability: Likely stable under inert atmospheres but prone to oxidation at the primary amine group without refrigeration .

Biological and Industrial Applications

Agrochemical Intermediates

Pyridine-2-amine derivatives are documented as intermediates in herbicide synthesis (e.g., via coupling with chlorinated aromatics) . The 5-aminopropyl chain in this compound may enhance binding to plant enzyme active sites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator